APY0201

Description

Properties

IUPAC Name |

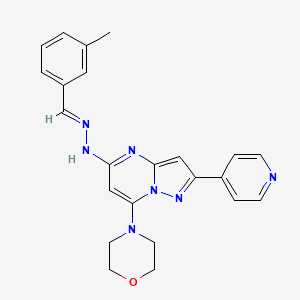

N-[(E)-(3-methylphenyl)methylideneamino]-7-morpholin-4-yl-2-pyridin-4-ylpyrazolo[1,5-a]pyrimidin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N7O/c1-17-3-2-4-18(13-17)16-25-27-21-15-23(29-9-11-31-12-10-29)30-22(26-21)14-20(28-30)19-5-7-24-8-6-19/h2-8,13-16H,9-12H2,1H3,(H,26,27)/b25-16+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFZQYGBLRIKROZ-PCLIKHOPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C=NNC2=NC3=CC(=NN3C(=C2)N4CCOCC4)C5=CC=NC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)/C=N/NC2=NC3=CC(=NN3C(=C2)N4CCOCC4)C5=CC=NC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Cellular Function of APY0201: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

APY0201 is a potent and selective small-molecule inhibitor of PIKfyve kinase, a critical enzyme in the regulation of endosomal trafficking and lysosomal function. By specifically targeting PIKfyve, this compound disrupts the conversion of phosphatidylinositol 3-phosphate (PtdIns3P) to phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2), leading to a cascade of cellular events that include the impairment of lysosomal function, inhibition of autophagy, and modulation of cytokine production. These effects underscore the therapeutic potential of this compound in various diseases, most notably in cancers such as multiple myeloma and gastric cancer, where cellular homeostasis is often dependent on efficient lysosomal and autophagic processes. This document provides a comprehensive overview of the cellular function of this compound, its mechanism of action, and detailed experimental protocols for its study.

Introduction

Phosphatidylinositol-3-phosphate/phosphatidylinositol 5-kinase, commonly known as PIKfyve, is a lipid kinase that plays a pivotal role in the regulation of intracellular membrane trafficking. It is responsible for the phosphorylation of PtdIns3P to generate PtdIns(3,5)P2, a low-abundance but crucial signaling lipid that governs the maturation of endosomes and the function of lysosomes. The dysregulation of PIKfyve activity has been implicated in the pathophysiology of several diseases, including cancer and inflammatory disorders.

This compound has emerged as a highly specific and potent inhibitor of PIKfyve kinase.[1][2] Its ability to modulate fundamental cellular processes has made it a valuable tool for dissecting the roles of PIKfyve and a promising candidate for therapeutic development. This guide will delve into the molecular mechanisms through which this compound exerts its effects on cells, with a focus on its impact on lysosomal biology, autophagy, and its potential as an anti-cancer agent.

Mechanism of Action

The primary molecular function of this compound is the direct inhibition of the enzymatic activity of PIKfyve kinase. This inhibition prevents the synthesis of PtdIns(3,5)P2, leading to a disruption of processes that are dependent on this signaling lipid.

Inhibition of PIKfyve Kinase Activity

This compound is a potent inhibitor of PIKfyve, effectively blocking the conversion of PtdIns3P to PtdIns(3,5)P2.[2] This has been demonstrated in in vitro kinase assays, where this compound exhibits a low nanomolar IC50 value against PIKfyve.[2]

Disruption of Lysosomal Function and Autophagy

The depletion of PtdIns(3,5)P2 following this compound treatment leads to profound effects on lysosomes. A hallmark of PIKfyve inhibition is the formation of large cytoplasmic vacuoles, which are thought to arise from the aberrant fusion of endosomes and lysosomes.[2][3] This disruption of lysosomal morphology is accompanied by an impairment of their degradative function.[4]

Autophagy, a cellular recycling process that relies on functional lysosomes for the degradation of its cargo, is consequently inhibited by this compound.[3][4] While autophagosome formation may be initiated, their fusion with dysfunctional lysosomes is impaired, leading to an accumulation of autophagosomes and a blockage of the autophagic flux.[4]

Activation of Transcription Factor EB (TFEB)

Interestingly, the inhibition of PIKfyve by this compound leads to the activation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[1][3] this compound treatment results in the dephosphorylation of TFEB, promoting its translocation to the nucleus where it can activate the expression of its target genes.[1] This appears to be a compensatory mechanism in response to lysosomal stress.

Inhibition of IL-12 and IL-23 Production

Beyond its effects on lysosomes and autophagy, this compound has been shown to inhibit the production of the pro-inflammatory cytokines Interleukin-12 (IL-12) and Interleukin-23 (IL-23).[1][2] This activity suggests a potential role for this compound in the treatment of inflammatory and autoimmune diseases.

Data Presentation

The following tables summarize the quantitative data regarding the efficacy of this compound in various assays.

| Assay | Target | Cell Line/System | IC50 / EC50 | Reference |

| PIKfyve Kinase Assay | PIKfyve | In vitro | 5.2 nM (IC50) | [2] |

| IL-12p70 Production | - | Mouse Peritoneal Exudate Cells | 8.4 nM (IC50) | [1] |

| IL-12p40 Production | - | Mouse Peritoneal Exudate Cells | 16 nM (IC50) | [1] |

| IL-12p40 Production | - | Human PBMC | 99 nM (IC50) | [1] |

| Cell Viability | Multiple Myeloma | 25 Human Myeloma Cell Lines (HMCL) | 65% of cell lines with EC50 in the nanomolar range | [2][3] |

| Cell Viability | Non-Hodgkin Lymphoma | 15 NHL Cell Lines | 93% of cell lines with EC50 in the nanomolar range | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the function of this compound.

PIKfyve Kinase Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of PIKfyve kinase.

-

Reagents:

-

Recombinant human PIKfyve enzyme

-

PI(3)P:PS (phosphatidylinositol 3-phosphate:phosphatidylserine) substrate (25 µM)

-

ATP (10 µM)

-

[γ-³³P]ATP

-

This compound at various concentrations

-

Kinase reaction buffer

-

ADP-Glo™ Kinase Assay kit (Promega)

-

-

Procedure:

-

Prepare a reaction mixture containing PIKfyve enzyme, PI(3)P:PS substrate, and kinase reaction buffer.

-

Add this compound at a range of concentrations to the reaction mixture.

-

Initiate the kinase reaction by adding ATP (spiked with [γ-³³P]ATP for radiometric detection, or cold ATP for ADP-Glo™).

-

Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction.

-

Detect the product (PtdIns(3,5)P2) or ADP formation. For radiometric assays, separate the lipids by thin-layer chromatography and quantify the radiolabeled product. For the ADP-Glo™ assay, follow the manufacturer's protocol to measure the amount of ADP produced, which is inversely proportional to the kinase activity.

-

Calculate the IC50 value of this compound by plotting the percentage of inhibition against the log of the inhibitor concentration.

-

Cell Viability Assay

This protocol is used to determine the effect of this compound on the viability of cancer cells.

-

Cell Lines:

-

Human Myeloma Cell Lines (HMCLs) such as KMS26, JJN3, RPMI-8226, and EJM.

-

-

Reagents:

-

This compound

-

Cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum)

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

-

-

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density.

-

Treat the cells with a serial dilution of this compound (e.g., from 1 nM to 10 µM) or DMSO as a vehicle control.

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

Allow the plate to equilibrate to room temperature.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the EC50 value by plotting the percentage of viable cells against the log of the this compound concentration.

-

Autophagy Analysis by Western Blot

This method is used to assess the impact of this compound on key autophagy-related proteins.

-

Cell Lines:

-

Gastric cancer cell lines (e.g., AGS, SGC7901) or multiple myeloma cell lines.

-

-

Reagents:

-

This compound

-

RIPA buffer

-

Protease and phosphatase inhibitors

-

Primary antibodies against LC3, p62/SQSTM1, Beclin-1, and Cathepsins.

-

HRP-conjugated secondary antibodies.

-

ECL Western Blotting Substrate.

-

-

Procedure:

-

Treat cells with this compound (e.g., 100 nM) or DMSO for a specific time (e.g., 24 or 48 hours).

-

Lyse the cells in RIPA buffer supplemented with inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

Analyze the changes in the levels of LC3-II (lipidated form) and p62 to assess autophagic flux. An increase in both LC3-II and p62 suggests a blockage of autophagy.

-

TFEB Activation Assay by Western Blot

This protocol is to determine the activation of TFEB by observing its dephosphorylation.

-

Cell Lines:

-

Human Myeloma Cell Lines.

-

-

Reagents:

-

This compound

-

Cell lysis buffer

-

Primary antibody against TFEB.

-

HRP-conjugated secondary antibody.

-

-

Procedure:

-

Treat cells with this compound (e.g., 100 nM) for a short period (e.g., 6 hours).

-

Prepare cell lysates as described in the western blot protocol.

-

Separate proteins by SDS-PAGE. Dephosphorylated TFEB will migrate faster than the phosphorylated form.

-

Perform western blotting as described above using an antibody that recognizes total TFEB.

-

Observe the shift in the TFEB band towards a lower molecular weight, indicating dephosphorylation and activation.

-

Mandatory Visualizations

Signaling Pathway of this compound

Caption: this compound inhibits PIKfyve, disrupting lysosomal function and autophagy, leading to cancer cell death.

Experimental Workflow for Autophagy Analysis

Caption: A step-by-step workflow for analyzing autophagy markers by Western blot after this compound treatment.

Conclusion

This compound is a powerful and specific inhibitor of PIKfyve kinase that has profound effects on fundamental cellular processes. Its ability to disrupt lysosomal function and inhibit autophagy provides a strong rationale for its investigation as a therapeutic agent, particularly in the context of cancers that are reliant on these pathways for their survival and proliferation. The detailed experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the cellular functions of this compound and unlock its full therapeutic potential.

References

APY0201 Target Identification and Validation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

APY0201 is a potent and selective small molecule inhibitor of PIKfyve kinase, a lipid kinase that plays a crucial role in the regulation of endosomal trafficking, lysosomal homeostasis, and autophagy. By inhibiting the synthesis of phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2), this compound disrupts these fundamental cellular processes, leading to promising therapeutic effects in various disease models, including cancer and inflammatory disorders. This technical guide provides an in-depth overview of the target identification and validation of this compound, detailing its mechanism of action, quantitative biochemical and cellular data, and comprehensive experimental protocols for its characterization.

Introduction

The identification of novel therapeutic targets and the validation of their engagement by small molecules are critical steps in modern drug discovery. This compound has emerged as a key pharmacological tool to probe the function of PIKfyve and as a potential therapeutic agent. This document serves as a comprehensive resource for researchers working with this compound, providing the necessary technical details to study its effects and validate its mechanism of action.

Target Identification: PIKfyve Kinase

The primary molecular target of this compound has been unequivocally identified as PIKfyve kinase .[1][2][3][4][5] PIKfyve is a lipid kinase that phosphorylates phosphatidylinositol 3-phosphate (PtdIns3P) to generate PtdIns(3,5)P2.[6] This lipid product is a key signaling molecule that regulates the fission and fusion of endosomes and lysosomes, thereby controlling their proper function.[6][7][8]

The initial identification of this compound's activity against multiple myeloma was discovered through an unbiased in vitro chemical library screen.[4][5] Subsequent studies confirmed its potent inhibitory effect on PIKfyve kinase activity.[1][2][3]

Mechanism of Action

This compound exerts its biological effects through the direct inhibition of PIKfyve's catalytic activity. This leads to a depletion of cellular PtdIns(3,5)P2 levels, resulting in a cascade of downstream cellular consequences:

-

Disruption of Lysosomal Homeostasis: Inhibition of PIKfyve by this compound leads to the formation of large cytoplasmic vacuoles and impairs lysosomal function.[1][5] This is a hallmark phenotype of PIKfyve inhibition.

-

Impairment of Autophagy: PtdIns(3,5)P2 is essential for the completion of the autophagy process, specifically for the resolution of autolysosomes and the regeneration of lysosomes.[5] By blocking PtdIns(3,5)P2 production, this compound disrupts autophagic flux, leading to an accumulation of autophagosomes.[1]

-

Inhibition of Pro-inflammatory Cytokine Production: this compound has been shown to inhibit the production of the pro-inflammatory cytokines IL-12 and IL-23, suggesting its potential in treating inflammatory diseases.[2]

Signaling Pathway

The signaling pathway affected by this compound is centered on the PIKfyve-PtdIns(3,5)P2 axis, which has intricate connections to major cellular regulatory networks, including mTOR signaling.[9] Inhibition of PIKfyve can lead to the activation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[1][5]

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Kinase Inhibition

| Target | Assay Type | Substrate | IC50 (nM) | Reference |

| PIKfyve | [33P]ATP-based | PtdIns3P | 5.2 | [2] |

| PIKfyve | ADP-Glo™ Assay | PI(3)P:PS | 1 | [3] |

Table 2: Cellular Activity

| Cell Line/System | Assay Type | Endpoint | IC50/EC50 (nM) | Reference |

| Stimulated mouse peritoneal exudate cells (TG-PEC) | Cytokine Production Assay | IL-12p70 Inhibition | 8.4 | [2] |

| Stimulated mouse peritoneal exudate cells (TG-PEC) | Cytokine Production Assay | IL-12p40 Inhibition | 16 | [2] |

| Human Peripheral Blood Mononuclear Cells (PBMC) | Cytokine Production Assay | IL-12p40 Inhibition | 99 | [2] |

| Multiple Myeloma Cell Lines (average of 20) | Cell Viability (CellTiter-Glo) | Growth Inhibition | ~123 | |

| Non-Hodgkin's Lymphoma Cell Lines (14 of 15) | Cell Viability (CellTiter-Glo) | Growth Inhibition | <1000 | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments to validate the target and mechanism of action of this compound.

Target Identification and Validation Workflow

The following diagram illustrates a typical workflow for identifying and validating the target of a small molecule inhibitor like this compound.

In Vitro PIKfyve Kinase Assay (ADP-Glo™ Format)

This protocol is adapted from commercially available kinase assay services that have characterized this compound.[3]

Objective: To determine the in vitro inhibitory activity of this compound against recombinant human PIKfyve.

Materials:

-

Recombinant human PIKfyve (e.g., from SignalChem)

-

Lipid Substrate: Phosphatidylinositol 3-phosphate (PI(3)P) and Phosphatidylserine (PS) vesicles

-

ATP

-

Kinase Buffer

-

This compound (or other test compounds)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 96-well or 384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

-

In a white assay plate, add the PIKfyve enzyme, the lipid substrate (e.g., 25 µM PI(3)P:PS), and the kinase buffer.

-

Add the diluted this compound or DMSO (vehicle control) to the appropriate wells.

-

Initiate the kinase reaction by adding ATP (e.g., 10 µM).

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Cellular Target Engagement (NanoBRET™ Assay)

The NanoBRET™ Target Engagement Assay is a robust method to quantify compound binding to a target protein in live cells.[10]

Objective: To measure the apparent affinity of this compound for PIKfyve in a cellular context.

Materials:

-

HEK293 cells

-

Plasmid encoding a NanoLuc®-PIKfyve fusion protein

-

Transfection reagent

-

NanoBRET™ Energy Transfer Reagent (Tracer)

-

This compound (or other test compounds)

-

Opti-MEM® I Reduced Serum Medium

-

White, 96-well or 384-well cell culture plates

-

Luminescence plate reader with BRET-compatible filters

Procedure:

-

Transfect HEK293 cells with the NanoLuc®-PIKfyve plasmid and seed them into a white assay plate. Incubate for 24 hours.

-

Prepare a serial dilution of this compound in DMSO.

-

On the day of the assay, remove the culture medium and replace it with Opti-MEM®.

-

Add the NanoBRET™ Tracer to the cells at a pre-optimized concentration.

-

Add the diluted this compound or DMSO to the appropriate wells.

-

Incubate the plate at 37°C in a CO2 incubator for 2 hours.

-

Add the NanoBRET™ Nano-Glo® Substrate and read the filtered luminescence (donor and acceptor wavelengths) immediately.

-

Calculate the BRET ratio and plot the data against the this compound concentration to determine the EC50 value.

Autophagy Flux Assay (LC3-II Western Blot)

This assay measures the turnover of LC3-II, a marker of autophagosomes, to assess the impact of this compound on autophagic flux.

Objective: To determine if this compound inhibits autophagic degradation.

Materials:

-

Cancer cell line of interest (e.g., multiple myeloma or gastric cancer cells)

-

Complete cell culture medium

-

This compound

-

Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine)

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and Western blotting apparatus

-

Primary antibody against LC3B

-

Primary antibody for a loading control (e.g., GAPDH or β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere.

-

Treat the cells with four different conditions:

-

Vehicle (DMSO)

-

This compound at a desired concentration (e.g., 500 nM)

-

Lysosomal inhibitor alone (e.g., 100 nM Bafilomycin A1 for the last 4 hours of culture)

-

This compound and the lysosomal inhibitor combined.

-

-

Incubate the cells for the desired treatment duration (e.g., 24 hours).

-

Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against LC3B and the loading control.

-

Incubate with the appropriate HRP-conjugated secondary antibody.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities for LC3-II and normalize to the loading control. An accumulation of LC3-II in the presence of this compound, which is further enhanced by the lysosomal inhibitor, indicates a blockage of autophagic flux.

Recommended Validation Assays

While not yet published specifically for this compound, the following assays are highly recommended for further validation of its target engagement and selectivity.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm direct binding of a compound to its target protein in a cellular environment by measuring changes in the protein's thermal stability.

Principle: Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.

General Protocol:

-

Treat intact cells or cell lysates with this compound or vehicle.

-

Heat the samples across a range of temperatures.

-

Cool the samples and lyse the cells (if not already lysed).

-

Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

-

Analyze the amount of soluble PIKfyve in the supernatant by Western blot or other protein detection methods.

-

A shift to a higher melting temperature in the presence of this compound indicates direct target engagement.

Immunoprecipitation-Mass Spectrometry (IP-MS)

IP-MS can be used to identify the binding partners of this compound and confirm PIKfyve as its primary target in a complex cellular lysate.

Principle: An immobilized form of this compound (e.g., on beads) is used to pull down its binding partners from a cell lysate, which are then identified by mass spectrometry.

General Protocol:

-

Synthesize a derivative of this compound with a linker suitable for conjugation to beads.

-

Incubate the this compound-conjugated beads (and control beads) with a cell lysate.

-

Wash the beads to remove non-specific binders.

-

Elute the bound proteins.

-

Identify the eluted proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

PIKfyve should be significantly enriched in the eluate from the this compound-conjugated beads compared to the control beads.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of PIKfyve kinase. Its mechanism of action, centered on the disruption of PtdIns(3,5)P2 signaling, leads to profound effects on lysosomal function and autophagy. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to further investigate the therapeutic potential of this compound and to explore the multifaceted roles of PIKfyve in health and disease. The application of advanced target validation techniques such as CETSA and IP-MS will further solidify our understanding of this compound's interaction with its target in a cellular context.

References

- 1. mdpi.com [mdpi.com]

- 2. Roles of PIKfyve in multiple cellular pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. PtdIns(3,5)P2 and autophagy in mouse models of neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PIKFYVE - Wikipedia [en.wikipedia.org]

- 7. PIKfyve: PARTNERS, SIGNIFICANCE, DEBATES AND PARADOXES - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PIKfyve therapeutic opportunities - Echelon Biosciences [echelon-inc.com]

- 9. mdpi.com [mdpi.com]

- 10. New insights into the functions of PtdIns(3,5)P2 in the pathogenisis of neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]

APY0201: A Technical Guide to its Impact on Cellular Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

APY0201 is a potent and selective small molecule inhibitor of PIKfyve kinase, a critical enzyme in the regulation of endosomal trafficking and lysosomal homeostasis. By targeting PIKfyve, this compound modulates several key cellular pathways, leading to profound effects on autophagy, immune signaling, and cell cycle progression. This technical guide provides an in-depth overview of the cellular pathways affected by this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms. This document is intended to serve as a comprehensive resource for researchers in oncology, immunology, and cell biology, as well as for professionals involved in the development of novel therapeutics targeting these pathways.

Core Mechanism of Action: PIKfyve Inhibition

The primary molecular target of this compound is the lipid kinase PIKfyve. This compound potently inhibits the enzymatic activity of PIKfyve, thereby preventing the conversion of phosphatidylinositol 3-phosphate (PtdIns3P) to phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2)[1][2]. This inhibition is the initiating event that triggers a cascade of downstream cellular effects.

Quantitative Data: In Vitro Inhibition

The inhibitory potency of this compound against PIKfyve and its downstream cellular effects have been quantified in various in vitro systems.

| Assay | System | IC50/EC50 | Reference |

| PIKfyve Kinase Assay | Recombinant Human PIKfyve, [33P]ATP | IC50: 5.2 nM | [1] |

| PIKfyve Kinase Assay | Recombinant Human PIKfyve | IC50: 8.9 nM | [3] |

| IL-12p70 Production | Mouse Macrophages | IC50: 8.4 nM | [3] |

| IL-12p70 Production | Human PBMCs | IC50: 9.9 nM | [3] |

| IL-12p40 Production | Stimulated TG-PEC | IC50: 16 nM | [1] |

| IL-12p40 Production | Human PBMC | 99 nM | [1] |

| Multiple Myeloma Cell Viability | 25 HMCLs | Median EC50: 55 nM | |

| Multiple Myeloma Cell Viability | 100 ex vivo primary samples (24h) | 40% response rate, 47% of responders with EC50 < 100 nM | [4] |

| Multiple Myeloma Cell Viability | 15 ex vivo primary samples (72h) | >90% dose-dependent inhibition | [4] |

Affected Cellular Pathways

The inhibition of PIKfyve by this compound leads to significant perturbations in several interconnected cellular pathways.

Disruption of Autophagy and Lysosomal Function

A primary consequence of PIKfyve inhibition is the disruption of the autophagy-lysosome pathway. This compound blocks autophagic flux by impairing the degradation function of lysosomes[5][6]. This leads to an accumulation of autophagosomes, a hallmark of autophagy inhibition[5]. The impaired lysosomal function is also characterized by a decrease in the maturation of proteases and a less acidic pH within the lysosome[4]. This disruption of autophagy is a key mechanism behind the anti-cancer effects of this compound, particularly in autophagy-dependent cancer cells[7].

Activation of TFEB Signaling

This compound treatment leads to the activation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy[4]. The inhibition of PIKfyve results in the dephosphorylation of TFEB, leading to its translocation from the cytoplasm to the nucleus[4]. In the nucleus, TFEB promotes the expression of genes involved in lysosomal function and autophagy, likely as a compensatory response to the drug-induced lysosomal stress[4].

Inhibition of IL-12/IL-23 Signaling

This compound has been shown to be a potent inhibitor of the production of the pro-inflammatory cytokines Interleukin-12 (IL-12) and Interleukin-23 (IL-23)[1]. This effect is highly selective, as the production of other cytokines like TNF-α is not significantly affected[1]. The inhibition of IL-12 and IL-23 production is mediated through the inhibition of PIKfyve in immune cells, such as macrophages and peripheral blood mononuclear cells (PBMCs)[3]. This positions this compound as a potential therapeutic agent for inflammatory and autoimmune diseases.

Induction of Cell Cycle Arrest

In the context of gastric cancer, this compound has been demonstrated to induce G1/S phase cell cycle arrest[5][6]. This inhibition of cell cycle progression contributes to the overall anti-proliferative effects of the compound in cancer cells[5]. The exact molecular mechanism linking PIKfyve inhibition to cell cycle arrest is an area of ongoing investigation.

Key Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the cellular effects of this compound.

PIKfyve Kinase Activity Assay

This assay measures the direct inhibitory effect of this compound on PIKfyve's enzymatic activity.

-

Principle: Quantifies the transfer of a radiolabeled phosphate from [γ-33P]ATP to the substrate PtdIns3P by recombinant PIKfyve.

-

Materials:

-

Recombinant human PIKfyve

-

PtdIns3P substrate

-

[γ-33P]ATP

-

Kinase reaction buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT)

-

This compound at various concentrations

-

Nitrocellulose membrane

-

Scintillation counter

-

-

Procedure:

-

Prepare a reaction mixture containing kinase buffer, PtdIns3P, and recombinant PIKfyve.

-

Add this compound at a range of concentrations to the reaction mixture and incubate for 10-15 minutes at room temperature.

-

Initiate the kinase reaction by adding [γ-33P]ATP.

-

Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution (e.g., 1 M HCl).

-

Spot the reaction mixture onto a nitrocellulose membrane.

-

Wash the membrane to remove unincorporated [γ-33P]ATP.

-

Quantify the radioactivity on the membrane using a scintillation counter.

-

Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.

-

Cell Viability Assay (CellTiter-Glo®)

This assay determines the effect of this compound on the viability of cultured cells.

-

Principle: Measures the amount of ATP present in metabolically active cells, which is proportional to the number of viable cells.

-

Materials:

-

Cells of interest (e.g., cancer cell lines)

-

96-well opaque-walled plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Luminometer

-

-

Procedure:

-

Seed cells in a 96-well opaque-walled plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for the desired duration (e.g., 24, 48, or 72 hours).

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate the EC50 value from the dose-response curve.

-

Autophagy Flux Assay (mCherry-GFP-LC3)

This assay visualizes and quantifies the effect of this compound on autophagic flux.

-

Principle: Utilizes a tandem fluorescently tagged LC3 protein (mCherry-GFP-LC3). In autophagosomes (neutral pH), both GFP and mCherry fluoresce (yellow puncta). Upon fusion with lysosomes to form autolysosomes (acidic pH), the GFP signal is quenched, while the mCherry signal persists (red puncta). An accumulation of yellow puncta indicates a block in autophagic flux.

-

Materials:

-

Cells stably or transiently expressing mCherry-GFP-LC3

-

Fluorescence microscope or flow cytometer

-

-

Procedure:

-

Culture cells expressing mCherry-GFP-LC3 on coverslips or in appropriate plates.

-

Treat the cells with this compound at the desired concentration and for the desired time. Include positive (e.g., starvation) and negative (e.g., bafilomycin A1) controls.

-

Fix the cells with 4% paraformaldehyde.

-

Mount the coverslips on slides with mounting medium containing DAPI for nuclear staining.

-

Image the cells using a fluorescence microscope, capturing images in the green (GFP), red (mCherry), and blue (DAPI) channels.

-

Quantify the number of yellow (autophagosomes) and red (autolysosomes) puncta per cell. An increased ratio of yellow to red puncta indicates a blockage in autophagic flux.

-

Alternatively, analyze the cells by flow cytometry to quantify the ratio of mCherry to GFP fluorescence.

-

TFEB Nuclear Translocation Western Blot

This protocol details the detection of TFEB translocation to the nucleus.

-

Principle: Separates nuclear and cytoplasmic proteins to determine the subcellular localization of TFEB by immunoblotting.

-

Materials:

-

Treated and untreated cells

-

Nuclear and cytoplasmic extraction buffers

-

Primary antibodies: anti-TFEB, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

-

Procedure:

-

Harvest cells and perform nuclear and cytoplasmic fractionation using a commercially available kit or a standard protocol.

-

Determine the protein concentration of each fraction.

-

Separate equal amounts of protein from each fraction by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against TFEB, Lamin B1, and GAPDH overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the relative abundance of TFEB in the nuclear versus cytoplasmic fractions.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method assesses the effect of this compound on cell cycle distribution.

-

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is proportional to the amount of DNA in a cell, allowing for the discrimination of cells in G0/G1, S, and G2/M phases of the cell cycle by flow cytometry.

-

Materials:

-

Treated and untreated cells

-

70% cold ethanol

-

Propidium iodide staining solution (containing RNase A)

-

Flow cytometer

-

-

Procedure:

-

Harvest and wash the cells with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution containing RNase A to degrade RNA.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the cells by flow cytometry, collecting data from at least 10,000 events.

-

Use cell cycle analysis software to determine the percentage of cells in each phase of the cell cycle.

-

Conclusion

This compound is a powerful research tool and a potential therapeutic agent that exerts its effects through the potent and selective inhibition of PIKfyve kinase. This leads to a cascade of downstream events, most notably the disruption of autophagy and lysosomal function, activation of the TFEB stress response pathway, inhibition of pro-inflammatory cytokine production, and induction of cell cycle arrest. The detailed experimental protocols provided in this guide offer a framework for the further investigation of this compound and its impact on these critical cellular pathways. A thorough understanding of these mechanisms is essential for the continued development and application of this compound and other PIKfyve inhibitors in various disease contexts.

References

- 1. corefacilities.iss.it [corefacilities.iss.it]

- 2. ucl.ac.uk [ucl.ac.uk]

- 3. mCherry-GFP-LC3 reporter assay [bio-protocol.org]

- 4. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]

- 5. Flow cytometry with PI staining | Abcam [abcam.com]

- 6. tandfonline.com [tandfonline.com]

- 7. 4.9. Cell Glo Viability Assay CellTiter-Glo® Assay [bio-protocol.org]

APY0201: A Technical Guide to a Potent PIKfyve Inhibitor for Lysosomal Biogenesis Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

APY0201 is a potent and selective small molecule inhibitor of PIKfyve kinase, a crucial enzyme in the phosphoinositide signaling pathway.[1] PIKfyve catalyzes the conversion of phosphatidylinositol 3-phosphate (PtdIns3P) to phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2), a lipid messenger vital for regulating endomembrane trafficking, lysosomal function, and autophagy. By inhibiting PIKfyve, this compound disrupts these processes, leading to a cascade of cellular events, most notably the activation of Transcription Factor EB (TFEB), the master regulator of lysosomal biogenesis.[2][3][4] This makes this compound an invaluable chemical tool for studying the dynamics of lysosome formation, function, and the autophagy pathway. Its anti-neoplastic properties, demonstrated in models of multiple myeloma and gastric cancer, also position it as a compound of interest for therapeutic development.[4][5]

This guide provides an in-depth overview of this compound, its mechanism of action, quantitative data, and detailed experimental protocols to facilitate its use in research and drug discovery.

Core Mechanism of Action

The primary molecular target of this compound is the lipid kinase PIKfyve.[1] Inhibition of PIKfyve's enzymatic activity leads to the depletion of its product, PtdIns(3,5)P2. This event triggers a signaling cascade that culminates in the activation of TFEB. Mechanistically, PIKfyve positively regulates the mTORC1 complex, which in turn phosphorylates TFEB, keeping it sequestered in the cytoplasm.[6] this compound-mediated inhibition of PIKfyve leads to TFEB dephosphorylation, allowing it to translocate to the nucleus.[2][6] Once in the nucleus, TFEB binds to Coordinated Lysosomal Expression and Regulation (CLEAR) elements in the promoter regions of target genes, driving the expression of genes involved in lysosome assembly, enzymatic function, and autophagy.[2][7]

Paradoxically, while inducing lysosomal biogenesis, the sustained inhibition of PIKfyve also impairs downstream lysosomal function. This disruption manifests as blocked autophagic flux, accumulation of autophagosomes, and impaired maturation of lysosomal proteases like cathepsins.[2][5] This dual effect—promoting the creation of lysosomes while hindering their degradative capability—underlies the cytotoxic effects observed in cancer cells, which are often highly dependent on autophagy for survival.[2][5]

Caption: this compound inhibits PIKfyve, leading to TFEB activation and gene expression.

Data Presentation: Quantitative Efficacy

This compound demonstrates high potency across enzymatic, cellular, and in vivo models. Its efficacy has been quantified in various contexts, including kinase inhibition, cytokine production, and cancer cell cytotoxicity.

Table 1: In Vitro Inhibitory Potency of this compound

| Target/Process | System | IC50 / EC50 | Reference |

|---|---|---|---|

| PIKfyve Kinase | Enzyme Assay ([33P]ATP) | 5.2 nM | [1] |

| IL-12p70 Production | Mouse Peritoneal Cells | 8.4 nM | [1] |

| IL-12p40 Production | Mouse Peritoneal Cells | 16 nM | [1] |

| IL-12p40 Production | Human PBMC | 99 nM |[1] |

Table 2: Anti-Neoplastic Activity of this compound

| Cell Type | Assay Duration | Median EC50 | Reference |

|---|---|---|---|

| Multiple Myeloma Cell Lines (HMCL) | 72 hours | 55 nM | [2][8] |

| Non-Hodgkin Lymphoma (NHL) Cell Lines | 72 hours | 76 nM | [2] |

| Primary Multiple Myeloma Samples (ex vivo) | 24 hours | < 100 nM (in 47% of responsive samples) | [2][8] |

| Primary Multiple Myeloma Samples (ex vivo) | 72 hours | 179 nM |[8] |

Table 3: In Vivo Efficacy of this compound

| Model | Dosing | Effect | Reference |

|---|

| Mouse Model | 30 mg/kg (oral) | 78% inhibition of IL-12p70 production |[1] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing findings. Below are representative protocols for key experiments used to characterize the effects of this compound.

Western Blot for TFEB Activation and Autophagy Markers

This protocol details the detection of TFEB dephosphorylation (indicated by a shift in gel mobility or using phospho-specific antibodies) and changes in key autophagy proteins following this compound treatment.

Methodology:

-

Cell Culture and Treatment:

-

Plate cells (e.g., human myeloma cell lines like KMS26 or JJN3) at a density of 0.5 x 106 cells/mL in appropriate media.[2]

-

Treat cells with this compound (e.g., 100 nM) or DMSO (vehicle control) for desired time points (e.g., 6 hours for TFEB activation, 48 hours for autophagy markers like LC3 and p62).[2]

-

-

Lysate Preparation:

-

Harvest cells by centrifugation and wash with ice-cold PBS.

-

Lyse cell pellets in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

-

Incubate on ice for 30 minutes, then clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate proteins on an 8-12% SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate with primary antibodies overnight at 4°C. Recommended antibodies: anti-TFEB, anti-Cathepsin D (for precursor/mature forms), anti-LC3 A/B, anti-p62/SQSTM1, and anti-GAPDH or β-actin as a loading control.[2]

-

Wash the membrane 3x with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash 3x with TBST and visualize using an ECL detection system.

-

Caption: A typical experimental workflow for characterizing this compound effects in vitro.

Cell Viability and Cytotoxicity Assay

This protocol is used to determine the half-maximal effective concentration (EC50) of this compound in cancer cell lines.

Methodology:

-

Cell Plating: Seed cells in 96-well opaque plates at an appropriate density to ensure logarithmic growth throughout the experiment.

-

Drug Dilution: Prepare a serial dilution of this compound in culture medium. A 10-point, 3-fold dilution starting from 10 µM is a typical range. Include a vehicle-only (DMSO) control.

-

Treatment: Add the drug dilutions to the cells and incubate for a specified period (e.g., 72 hours).[2]

-

Viability Measurement:

-

Equilibrate the plate to room temperature.

-

Add a viability reagent such as CellTiter-Glo® Luminescent Cell Viability Assay reagent, which measures ATP levels.

-

Incubate according to the manufacturer's instructions (typically 10-15 minutes).

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the luminescence readings to the vehicle control (100% viability).

-

Plot the normalized viability against the log of the drug concentration.

-

Calculate the EC50 value using a non-linear regression (four-parameter logistic) curve fit.

-

Lysosomal Staining and Cellular Vacuolization Imaging

This protocol allows for the visualization of lysosomes and the characteristic cytoplasmic vacuolization induced by PIKfyve inhibition.

Methodology:

-

Cell Culture: Grow cells on glass coverslips or in imaging-grade multi-well plates.

-

Treatment: Treat cells with this compound (e.g., 100-500 nM) or DMSO for 6-24 hours.[2] Cellular vacuolization is a key phenotype of PIKfyve inhibition.

-

Lysosomal Staining:

-

During the last 30-60 minutes of treatment, add a lysosomotropic dye such as LysoTracker™ Red DND-99 (50-75 nM) to the culture medium.

-

(Optional) For nuclear counterstaining, add a cell-permeable DNA dye like Hoechst 33342 during the final 10 minutes.

-

-

Imaging:

-

Wash the cells gently with pre-warmed PBS or live-cell imaging solution.

-

Immediately image the live cells using a fluorescence microscope or a high-content imaging system.

-

Capture images in the appropriate channels (e.g., red for LysoTracker, blue for Hoechst, and brightfield/DIC for vacuoles).

-

-

Analysis: Quantify changes in lysosomal number, size, and intensity, and observe the formation of large, phase-lucent vacuoles in the cytoplasm of this compound-treated cells.

Caption: Logical flow from PIKfyve inhibition to cellular outcomes by this compound.

Conclusion

This compound is a highly potent and specific inhibitor of PIKfyve, making it an essential pharmacological tool for dissecting the complex roles of PtdIns(3,5)P2 and lysosomal dynamics in cell biology. Its ability to robustly activate TFEB provides a direct method for studying the regulation of lysosomal biogenesis. The detailed data and protocols provided in this guide offer a framework for researchers to effectively utilize this compound in their studies, whether for fundamental exploration of lysosomal pathways or for preclinical evaluation in diseases like cancer where these pathways are often dysregulated.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Identification of PIKfyve kinase as a target in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 4. Identification of PIKfyve kinase as a target in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound Represses Tumor Growth through Inhibiting Autophagy in Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Roles of PIKfyve in multiple cellular pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ashpublications.org [ashpublications.org]

Unveiling the Pharmacological Profile of APY0201: A PIKfyve Kinase Inhibitor

A Technical Guide for Researchers and Drug Development Professionals

Abstract

APY0201 is a potent and selective small molecule inhibitor of Phosphatidylinositol-3-Phosphate 5-Kinase (PIKfyve). By specifically targeting this lipid kinase, this compound disrupts the synthesis of phosphatidylinositol-3,5-bisphosphate (PtdIns(3,5)P2), a critical signaling lipid involved in endosomal trafficking, lysosomal function, and autophagy. This targeted inhibition leads to a cascade of downstream cellular effects, including the modulation of pro-inflammatory cytokine production, induction of autophagy-lysosomal pathway disruption, and anti-proliferative activity in various cancer models. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, quantitative biochemical and cellular activities, and preclinical efficacy. The information presented herein is intended to support further investigation and development of this compound as a potential therapeutic agent.

Introduction

Phosphatidylinositol-3-Phosphate 5-Kinase (PIKfyve) has emerged as a compelling therapeutic target in a range of diseases, including inflammatory disorders and cancer. PIKfyve is the key enzyme responsible for the conversion of phosphatidylinositol-3-phosphate (PtdIns3P) to phosphatidylinositol-3,5-bisphosphate (PtdIns(3,5)P2). This conversion is essential for the regulation of endosome and lysosome homeostasis. This compound has been identified as a potent and highly selective inhibitor of PIKfyve kinase activity. Its mechanism of action offers a unique approach to modulating cellular pathways that are dysregulated in various pathological conditions. This document provides an in-depth summary of the pharmacological characteristics of this compound, supported by experimental data and methodologies.

Mechanism of Action

The primary mechanism of action of this compound is the direct inhibition of the enzymatic activity of PIKfyve kinase. This inhibition blocks the phosphorylation of PtdIns3P at the D-5 position of the inositol ring, thereby preventing the formation of PtdIns(3,5)P2. The depletion of PtdIns(3,5)P2 disrupts the intricate balance of endosomal and lysosomal function, leading to several key downstream consequences:

-

Inhibition of IL-12 and IL-23 Production: this compound has been shown to potently inhibit the production of the pro-inflammatory cytokines Interleukin-12 (IL-12) and Interleukin-23 (IL-23) from activated immune cells.[1] This effect is achieved without significantly impacting the production of other cytokines like Tumor Necrosis Factor-alpha (TNF-α), highlighting its selective immunomodulatory activity.[1]

-

Disruption of Autophagy and Lysosomal Function: By altering the lipid composition of endolysosomal membranes, this compound impairs autophagic flux. This leads to the accumulation of autophagosomes and disrupts the degradative capacity of lysosomes.[2] This disruption of cellular clearance mechanisms can be cytotoxic to cancer cells that are highly dependent on autophagy for survival.

-

Activation of Transcription Factor EB (TFEB): Inhibition of PIKfyve by this compound leads to the activation and nuclear translocation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[3][4][5] This activation is a cellular response to the disruption of lysosomal function.

Quantitative Pharmacological Data

The potency and selectivity of this compound have been characterized in a variety of biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Biochemical Activity

| Target | Assay Type | IC50 (nM) | Reference |

| PIKfyve Kinase | [33P]ATP-based | 5.2 | [1] |

| PIKfyve Kinase | Recombinant human enzyme | 8.9 | [6] |

Table 2: In Vitro Cellular Activity - Cytokine Inhibition

| Cell Type | Cytokine | IC50 (nM) | Reference |

| Mouse Peritoneal Exudate Cells (TG-PEC) | IL-12p70 | 8.4 | [1] |

| Mouse Peritoneal Exudate Cells (TG-PEC) | IL-12p40 | 16 | [1] |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | IL-12p40 | 99 | [1] |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | IL-12p70 | 9.9 | [6] |

Table 3: In Vitro Cellular Activity - Anti-proliferative Effects

| Cancer Type | Cell Lines | Assay Type | EC50 (nM) | Reference |

| Multiple Myeloma | 25 HMCLs | CellTiter-Glo | Potent activity in 65% of cell lines | [3] |

| Multiple Myeloma | 100 ex vivo patient samples | CellTiter-Glo | Active in 40% of samples | [3] |

Experimental Protocols

PIKfyve Kinase Inhibition Assay ([33P]ATP-based)

This assay measures the transfer of a radiolabeled phosphate from ATP to the PtdIns3P substrate by PIKfyve kinase.

-

Reagents: Recombinant human PIKfyve enzyme, PtdIns3P substrate, [γ-33P]ATP, kinase assay buffer, and this compound at various concentrations.

-

Procedure:

-

The PIKfyve enzyme is incubated with varying concentrations of this compound.

-

The kinase reaction is initiated by the addition of the PtdIns3P substrate and [γ-33P]ATP.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The reaction is stopped, and the radiolabeled product, PtdIns(3,5)P2, is separated from the unreacted [γ-33P]ATP.

-

The amount of radioactivity incorporated into the product is quantified using a scintillation counter.

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[1]

-

IL-12/IL-23p40 Production Assay (ELISA)

This enzyme-linked immunosorbent assay (ELISA) quantifies the amount of IL-12/IL-23p40 subunit secreted by stimulated immune cells.

-

Cell Culture and Stimulation: Mouse peritoneal exudate cells or human PBMCs are cultured and stimulated with pro-inflammatory agents (e.g., IFN-γ and SAC) in the presence of varying concentrations of this compound.[1][6]

-

Procedure:

-

Supernatants from the stimulated cell cultures are collected.

-

An ELISA plate pre-coated with a capture antibody specific for the IL-12/IL-23 p40 subunit is incubated with the cell culture supernatants.

-

After washing, a biotinylated detection antibody that also recognizes the p40 subunit is added.

-

Streptavidin-horseradish peroxidase (HRP) conjugate is then added, which binds to the biotinylated detection antibody.

-

A chromogenic substrate for HRP is added, and the color development is proportional to the amount of p40 present.

-

The reaction is stopped, and the absorbance is measured at a specific wavelength.

-

IC50 values are determined from the dose-response curve.

-

Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

-

Cell Culture: Human multiple myeloma cell lines (HMCLs) are seeded in multi-well plates and treated with a range of concentrations of this compound.[3]

-

Procedure:

-

After a specified incubation period (e.g., 24 or 72 hours), the CellTiter-Glo® reagent is added to each well.

-

The reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present.

-

The luminescence is measured using a luminometer.

-

EC50 values are calculated from the resulting dose-response curves.[3]

-

In Vivo Gastric Cancer Xenograft Model

This model assesses the anti-tumor efficacy of this compound in a living organism.

-

Animal Model: Nude mice are subcutaneously injected with human gastric cancer cells to establish tumors.[2]

-

Treatment Protocol: Once the tumors reach a certain volume, the mice are randomized into treatment and control groups. The treatment group receives daily intraperitoneal injections of this compound (e.g., 30 mg/kg) dissolved in a suitable vehicle. The control group receives the vehicle alone.[2]

-

Endpoint Analysis: Tumor volume and body weight are measured regularly throughout the study. At the end of the experiment, tumors are excised, weighed, and may be used for further analysis, such as immunohistochemistry or western blotting, to assess target engagement and downstream effects.[2]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.

Figure 1: Mechanism of action of this compound.

Figure 2: this compound-induced TFEB activation pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound Represses Tumor Growth through Inhibiting Autophagy in Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of PIKfyve kinase as a target in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 5. Identification of PIKfyve kinase as a target in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Novel Orally Active Phosphatidylinositol 3-Phosphate 5-Kinase (PIKfyve) Inhibitor Ameliorates Mouse Psoriasis-Like Model by Inhibition of Interleukin-12 and Interleukin-23 Production From Macrophages - ACR Meeting Abstracts [acrabstracts.org]

Methodological & Application

Application Notes and Protocols for APY0201 in In Vitro Cancer Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction

APY0201 is a potent and selective inhibitor of the phosphoinositide kinase, FYVE-type finger containing (PIKfyve).[1] Emerging research has highlighted its potential as an anti-cancer agent, demonstrating efficacy in various cancer models, including gastric and multiple myeloma cell lines.[2][3] The mechanism of action of this compound involves the disruption of critical cellular processes such as autophagy and cell cycle progression, ultimately leading to an inhibition of cancer cell proliferation.[2] These application notes provide a comprehensive overview of the in vitro effects of this compound on cancer cells and detailed protocols for key experimental assays.

Mechanism of Action

This compound exerts its anti-neoplastic effects primarily through the inhibition of PIKfyve kinase activity. This inhibition disrupts the delicate balance of phosphoinositide metabolism, leading to two major downstream consequences for cancer cells:

-

Disruption of Autophagy: PIKfyve is crucial for the maturation of autophagosomes and their fusion with lysosomes.[4] By inhibiting PIKfyve, this compound blocks autophagic flux, leading to an accumulation of autophagosomes and a failure in the cellular recycling process. This disruption of autophagy, a pathway that cancer cells often rely on for survival and proliferation, contributes significantly to the cytotoxic effects of this compound.[2][4]

-

Induction of Cell Cycle Arrest: this compound has been shown to induce a G1/S phase arrest in the cell cycle of cancer cells.[2] This is achieved through the upregulation of cyclin-dependent kinase inhibitors (CKIs) such as p21 and p27.[2] These proteins bind to and inhibit the activity of cyclin-CDK complexes that are essential for the transition from the G1 to the S phase, thereby halting cell proliferation.[2]

Data Presentation

The following tables summarize the quantitative data on the effects of this compound on cancer cell lines.

Table 1: Cell Viability (EC50) of this compound in Human Myeloma Cell Lines

| Cell Line | EC50 (nM) after 72h Incubation |

| KMS26 | Sensitive (specific value not provided) |

| JJN3 | Sensitive (specific value not provided) |

| RPMI-8226 | Resistant (specific value not provided) |

| EJM | Resistant (specific value not provided) |

| Median of 25 HMCLs | 55 |

Data sourced from a study on multiple myeloma cell lines.[5]

Table 2: Effect of this compound on Cell Cycle Distribution in Gastric Cancer Cell Lines

| Cell Line | Treatment | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| AGS | Control (DMSO) | 55.2 | 35.1 | 9.7 |

| This compound (1 µM) | 72.4 | 20.3 | 7.3 | |

| SGC7901 | Control (DMSO) | 58.9 | 31.5 | 9.6 |

| This compound (1 µM) | 75.1 | 18.2 | 6.7 |

Data represents the percentage of cells in each phase of the cell cycle after 24 hours of treatment.[6]

Mandatory Visualizations

Caption: this compound inhibits PIKfyve, disrupting autophagy and promoting cell cycle arrest.

Caption: Workflow for assessing this compound's in vitro effects on cancer cells.

Experimental Protocols

Cell Viability Assay (CCK-8)

This protocol outlines the use of the Cell Counting Kit-8 (CCK-8) to determine the cytotoxic effects of this compound on cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound stock solution

-

96-well cell culture plates

-

CCK-8 reagent

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a blank (medium only).

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

Add 10 µL of CCK-8 solution to each well.

-

Incubate the plate for 1-4 hours at 37°C until a visible color change occurs.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control after subtracting the blank absorbance.

Cell Cycle Analysis by Flow Cytometry

This protocol describes the use of propidium iodide (PI) staining and flow cytometry to analyze the effect of this compound on the cell cycle distribution of cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound stock solution

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

PI staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and grow to approximately 70-80% confluency.

-

Treat the cells with the desired concentrations of this compound or vehicle control for the specified time (e.g., 24 hours).

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cells once with ice-cold PBS.

-

Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

Centrifuge the fixed cells and wash once with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples using a flow cytometer.

-

Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V-FITC/PI Staining

This protocol details the detection of apoptosis induced by this compound using Annexin V-FITC and propidium iodide (PI) staining followed by flow cytometry.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound stock solution

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

-

Flow cytometer

Procedure:

-

Seed cells and treat with this compound as described for the cell cycle analysis.

-

Harvest both adherent and floating cells and collect by centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

Use appropriate gating to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis of Cell Cycle Regulatory Proteins

This protocol describes the detection of changes in the expression levels of key cell cycle regulatory proteins following this compound treatment.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound stock solution

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p21, anti-p27, anti-CDK2, anti-Cyclin E, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and treat with this compound as previously described.

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensities and normalize to a loading control like β-actin.

References

- 1. Western Blot Protocol | Proteintech Group [ptglab.com]

- 2. This compound Represses Tumor Growth through Inhibiting Autophagy in Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PIKfyve Regulation of Endosome-Linked Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Cell cycle associated protein 1 antibody western blot | Sigma-Aldrich [sigmaaldrich.com]

- 6. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]

Application Notes: Determining the IC50 of APY0201 in Various Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

APY0201 is a potent and selective inhibitor of PIKfyve kinase, a crucial enzyme in the phosphoinositide signaling pathway.[1] PIKfyve catalyzes the conversion of phosphatidylinositol 3-phosphate (PtdIns3P) to phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2), a lipid messenger vital for the regulation of endosomal trafficking and lysosomal function. By inhibiting PIKfyve, this compound disrupts these processes, leading to impaired lysosomal degradation and a blockage of the autophagic flux.[2] This mechanism triggers the accumulation of autophagosomes, which can induce cell cycle arrest and ultimately inhibit cell proliferation in various cancer cell types.[2] Additionally, this compound has been shown to inhibit the production of pro-inflammatory cytokines IL-12 and IL-23.[1] These characteristics make this compound a promising candidate for therapeutic development in oncology and immunology.

This document provides detailed protocols and data for determining the half-maximal inhibitory concentration (IC50) of this compound in different cell lines, a critical step in evaluating its potency and selectivity.

This compound Signaling Pathway

The primary target of this compound is the PIKfyve kinase. Inhibition of this enzyme disrupts the autophagy pathway, a key cellular recycling process that is often dysregulated in cancer. The diagram below illustrates the mechanism of action.

References

Application Note: A Guide to Studying Cytokine Inhibition with APY0201

Audience: Researchers, scientists, and drug development professionals.

Introduction

APY0201 is a potent and selective small molecule inhibitor of Phosphatidylinositol 3-phosphate 5-kinase (PIKfyve).[1] This enzyme is crucial for the conversion of phosphatidylinositol 3-phosphate (PtdIns3P) to phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2), a key step in endosomal trafficking and lysosomal homeostasis.[1][2] this compound has been identified as an effective inhibitor of pro-inflammatory cytokine production, particularly Interleukin-12 (IL-12) and Interleukin-23 (IL-23), with significant selectivity over other cytokines like Tumor Necrosis Factor-alpha (TNF-α).[1] This makes this compound a valuable chemical probe for investigating the PIKfyve signaling pathway and its role in immune regulation, as well as a potential therapeutic candidate for inflammatory and autoimmune diseases.[3][4]

Mechanism of Action

This compound exerts its inhibitory effects on cytokine production by targeting PIKfyve kinase. By blocking the catalytic activity of PIKfyve, this compound prevents the synthesis of PtdIns(3,5)P2.[1] This disruption in phosphoinositide metabolism interferes with endolysosomal function and autophagy, cellular processes that are increasingly recognized as critical regulators of inflammatory signaling.[5][6] The inhibition of the PIKfyve pathway ultimately leads to a downstream reduction in the production and release of specific pro-inflammatory cytokines, such as IL-12 and IL-23.[1][2]

Caption: this compound inhibits PIKfyve, blocking PtdIns(3,5)P2 synthesis and modulating cytokine production.

Data Presentation: Potency and Efficacy of this compound

The inhibitory activity of this compound has been quantified across various enzymatic and cellular assays. The data highlights its high potency for PIKfyve and its selective effects on cytokine production.

| Target / Cell Line | Species | Assay Type | Potency (IC50 / EC50) | Reference |

| PIKfyve Kinase | N/A | Enzymatic Assay | IC50: 5.2 nM | [1] |

| IL-12p70 Production | Mouse | Thioglycollate-induced Peritoneal Cells | IC50: 8.4 nM | [1] |

| IL-12p40 Production | Mouse | Thioglycollate-induced Peritoneal Cells | IC50: 16 nM | [1] |

| IL-12p40 Production | Human | Peripheral Blood Mononuclear Cells (PBMCs) | IC50: 99 nM | [1] |

| Multiple Myeloma Cell Lines (HMCL) | Human | Cell Viability Assay (72h) | EC50: Nanomolar range in 65% of lines tested | [5][7] |

| Non-Hodgkin's Lymphoma (NHL) Cell Lines | Human | Cell Viability Assay (72h) | EC50: Median of 76 nM in 93% of lines tested | [5] |

Experimental Protocols

This section provides a detailed protocol for evaluating the inhibitory effect of this compound on cytokine production in human peripheral blood mononuclear cells (PBMCs). This type of in vitro assessment is critical for hazard identification and understanding the immunomodulatory potential of a compound.[8][9]

Protocol 1: In Vitro Cytokine Release Assay with Human PBMCs

Objective: To determine the dose-dependent inhibitory effect of this compound on the production of pro-inflammatory cytokines (e.g., IL-12, TNF-α) from stimulated human PBMCs.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound (stock solution prepared in DMSO)

-

Lipopolysaccharide (LPS) from E. coli (or other suitable stimulant)

-

Phosphate Buffered Saline (PBS)

-

96-well cell culture plates

-

Cytokine-specific ELISA kits (e.g., Human IL-12p40, Human TNF-α)

-

CO2 Incubator (37°C, 5% CO2)

Workflow Diagram:

Caption: Workflow for assessing this compound's effect on cytokine release in primary human cells.

Procedure:

-

Cell Preparation:

-

Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.

-

Wash the isolated cells twice with sterile PBS.

-

Perform a cell count using a hemocytometer or automated cell counter and assess viability (e.g., with Trypan Blue). Viability should be >95%.

-

Resuspend the PBMCs in complete RPMI-1640 medium to a final concentration of 1 x 10^6 cells/mL.

-

-

Assay Setup:

-

Seed 100 µL of the cell suspension (1 x 10^5 cells) into each well of a 96-well plate.

-

Prepare serial dilutions of this compound in complete RPMI-1640 medium. The final DMSO concentration in all wells should be kept constant and low (e.g., ≤0.1%).

-

Add 50 µL of the this compound dilutions or vehicle control (medium with DMSO) to the appropriate wells.

-

Include "unstimulated" and "stimulated vehicle" control wells.

-

Pre-incubate the plate for 1-2 hours at 37°C in a 5% CO2 incubator.

-

-

Stimulation and Incubation:

-

Prepare a working solution of your stimulant (e.g., LPS at 1 µg/mL).

-

Add 50 µL of the stimulant to all wells except the "unstimulated" controls. Add 50 µL of medium to the unstimulated wells. The total volume in each well should now be 200 µL.

-

Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

-

Cytokine Measurement:

-

After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet the cells.

-

Carefully collect the cell-free supernatant without disturbing the cell pellet.

-

Quantify the concentration of the target cytokine (e.g., IL-12p40) in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.

-

Data Analysis and Interpretation:

-

Generate a standard curve from the ELISA plate reader data.

-

Calculate the concentration of the cytokine in each sample.

-

Normalize the data by expressing the cytokine levels in this compound-treated wells as a percentage of the "stimulated vehicle" control.

-

Plot the percentage of inhibition against the log concentration of this compound.

-

Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 value, which represents the concentration of this compound required to inhibit cytokine production by 50%.

Expected Outcome: A dose-dependent reduction in the levels of IL-12 and/or IL-23 in the supernatants of stimulated PBMCs treated with this compound. A minimal effect on TNF-α is expected, demonstrating the selectivity of the compound.[1]